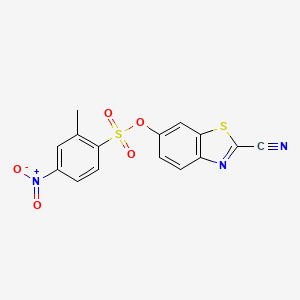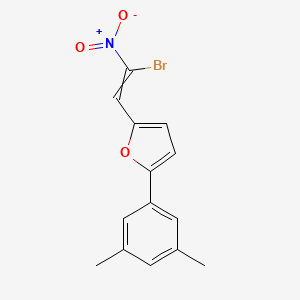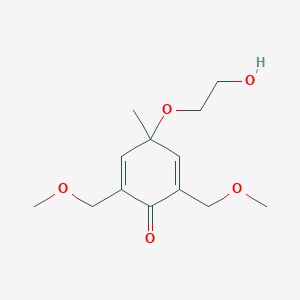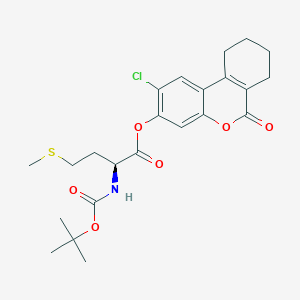
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene is a chemical compound characterized by its unique structure, which includes two silicon atoms and a dioxa bridge
Vorbereitungsmethoden
The synthesis of 4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene typically involves the reaction of tetraphenylsilane with appropriate reagents to form the desired dioxa-disiladec structure. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. .
Wissenschaftliche Forschungsanwendungen
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its stability and unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene involves its interaction with molecular targets through its silicon and dioxa bridge structure. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s stability and reactivity make it a valuable tool in studying these pathways .
Vergleich Mit ähnlichen Verbindungen
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene can be compared with similar compounds such as:
3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-: This compound has a similar dioxa-disiladec structure but with different substituents.
3,8-Dioxa-4,7-disiladec-5-yne, 4,4,7,7-tetraethoxy-:
Eigenschaften
CAS-Nummer |
920755-51-7 |
|---|---|
Molekularformel |
C30H32O2Si2 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
ethoxy-[2-[ethoxy(diphenyl)silyl]ethenyl]-diphenylsilane |
InChI |
InChI=1S/C30H32O2Si2/c1-3-31-33(27-17-9-5-10-18-27,28-19-11-6-12-20-28)25-26-34(32-4-2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,3-4H2,1-2H3 |
InChI-Schlüssel |
ASICIIPUYTVNBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)


![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
